(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone
Description
The compound (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone is a thiophene-based molecule featuring a phenyl methanone core substituted with amino, aryl-amino, and sulfonyl groups. Its structure includes:
- A thiophene ring with amino (NH₂) and propylsulfonyl (SO₂-C₃H₇) groups at positions 3 and 4, respectively.
- A 2,5-dimethylphenylamino substituent at position 3.
- A phenyl methanone group at position 2.
While direct biological data for this compound are unavailable in the provided evidence, its synthesis likely follows protocols similar to those for analogous thiophene derivatives, such as nucleophilic substitution or condensation reactions involving halogenated ketones or α-halogenated intermediates .
Properties
IUPAC Name |
[3-amino-5-(2,5-dimethylanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-4-12-29(26,27)21-18(23)20(19(25)16-8-6-5-7-9-16)28-22(21)24-17-13-14(2)10-11-15(17)3/h5-11,13,24H,4,12,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICFBIOLDKWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Amino and Sulfonyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Phenyl and Dimethylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate aromatic compounds and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can
Biological Activity
The compound (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Core : The thiophene ring is synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
- Introduction of Amino and Sulfonyl Groups : The amino group is introduced through nucleophilic substitution reactions, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfonyl chlorides.
- Attachment of Aromatic Groups : Phenyl and dimethylphenyl groups are introduced through Friedel-Crafts reactions.
Research indicates that thiophene derivatives often exhibit significant biological activities through various mechanisms, including:
- Tubulin Polymerization Inhibition : Compounds similar to (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(propylsulfonyl)thiophen-2-yl)(phenyl)methanone have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in cancer cells, particularly in the G2/M phase .
- Antiproliferative Effects : Studies have demonstrated that related compounds exhibit substantial antiproliferative activity across various cancer cell lines with IC50 values ranging from 2.6 to 18 nM .
Case Studies
- In Vivo Efficacy : In a study involving human osteosarcoma xenografts in nude mice, a related compound demonstrated significant tumor growth inhibition at a dosage of 50 mg/kg . This suggests potential therapeutic applications in oncology.
- Structure-Activity Relationship (SAR) : Research has established that modifications in the molecular structure significantly affect biological activity. For instance, varying the position of methoxy or amino substituents on the thiophene ring can enhance or reduce antiproliferative effects .
Data Table: Biological Activity Summary
| Activity | IC50 Value (nM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Antiproliferative | 2.6 - 18 | Various cancer cell lines | Tubulin polymerization inhibition |
| Tumor Growth Inhibition | 50 mg/kg | Human osteosarcoma xenograft | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Substituent Variations
The most relevant structural analogue identified is [3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone (CAS: 866865-89-6) . The table below highlights critical differences:
| Feature | Target Compound | Analogous Compound (CAS: 866865-89-6) |
|---|---|---|
| Sulfonyl Group | Propylsulfonyl (SO₂-C₃H₇) | 4-Chlorophenylsulfonyl (SO₂-C₆H₄-Cl) |
| Aryl-Amino Group | 2,5-Dimethylphenylamino (N-linked to 2,5-dimethylbenzene) | 2-Methylanilino (N-linked to 2-methylbenzene) |
| Thiophene Substituents | Amino (NH₂) at position 3; phenyl methanone at position 2 | Amino (NH₂) at position 3; phenyl methanone at position 2 |
| Molecular Weight | Estimated ~450–470 g/mol (propylsulfonyl adds ~107 g/mol vs. Cl-substituted aryl) | Exact weight unspecified; Cl-substituent increases polarity |
Implications of Substituent Differences
Aryl sulfonyl groups (e.g., 4-chlorophenyl) are common in sulfonamide drugs for their electron-withdrawing effects and hydrogen-bonding capacity, which may influence target binding .
Aryl-Amino Group: The 2,5-dimethylphenylamino group introduces steric bulk and electron-donating methyl groups, which could modulate receptor interactions compared to the less substituted 2-methylanilino group.
Synthetic Pathways :
- Both compounds likely utilize α-halogenated ketones or triazole intermediates for thiophene functionalization . However, the propylsulfonyl group may require distinct sulfonylation steps (e.g., propane sulfonic acid derivatives) compared to aryl sulfonyl chlorides.
Chemoinformatic Similarity Analysis
Structural similarity between the target compound and its analogues can be quantified using Tanimoto coefficients , a standard metric for binary fingerprint-based comparisons . Key observations:
- Substituting propylsulfonyl for 4-chlorophenylsulfonyl reduces the Tanimoto coefficient due to differences in functional group topology.
- Despite this, shared pharmacophoric features (e.g., sulfonyl, amino, aryl groups) may retain similarity in bioactivity profiles, a hypothesis supported by studies on sulfonamide-based therapeutics .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
